molecular formula C15H24N2O5S B501679 2-(4-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 942864-08-6

2-(4-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No.: B501679
CAS No.: 942864-08-6
M. Wt: 344.4g/mol
InChI Key: MDBBVBJQNDKSJD-UHFFFAOYSA-N
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Description

2-(4-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol typically involves multiple steps. One common method starts with the sulfonylation of 2,5-dimethoxy-4-methylphenyl with a suitable sulfonyl chloride in the presence of a base. This intermediate is then reacted with piperazine to form the sulfonyl piperazine derivative. Finally, the ethanol moiety is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The ethanol moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler alcohol or amine.

Scientific Research Applications

2-(4-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound acts as an inhibitor or activator. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol apart is its combination of a sulfonyl piperazine structure with an ethanol moiety, which provides unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[4-(2,5-dimethoxy-4-methylphenyl)sulfonylpiperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O5S/c1-12-10-14(22-3)15(11-13(12)21-2)23(19,20)17-6-4-16(5-7-17)8-9-18/h10-11,18H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBBVBJQNDKSJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)CCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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